Benzyl (4-oxocyclohexyl)carbamate
Overview
Description
Enantioselective Synthesis Analysis
The first paper discusses an efficient enantioselective synthesis of a specific benzyl carbamate derivative, which is a key intermediate for potent CCR2 antagonists. The synthesis involves a critical iodolactamization step that yields a highly functionalized compound. This process was optimized through a reaction mechanism study, leading to a more efficient single-pot transformation .
Molecular Structure Analysis
In the second paper, the focus is on the configurational lability of lithiated benzyl carbamates. These compounds were generated using deprotonation with sec-butyllithium and chiral diamines. The study revealed that the equilibrium of epimeric complexes could be synthetically exploited to produce highly enantioenriched secondary benzyl carbamates. The absolute configurations of the products were determined, providing insights into the stereochemical pathways of substitution reactions. High-level quantum chemical investigations supported the experimental findings and established a theoretical procedure for accurate energy difference calculations between epimeric complexes .
Chemical Reactions Analysis
The third paper presents a mild, metal-free tandem α-alkylation/cyclization reaction of N-benzyl carbamates with simple olefins. This chemoselective oxidative reaction produces functionalized N-heterocycles such as oxazinones. The process utilizes a TEMPO oxoammonium salt as the oxidant, allowing the reaction to proceed at low temperatures without the need for a metal catalyst or preactivation adjacent to the nitrogen group .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of benzyl (4-oxocyclohexyl)carbamate, they do provide insights into the reactivity and structural aspects of related benzyl carbamate compounds. The papers suggest that these compounds can be synthesized enantioselectively and can undergo reactions to form various functionalized structures. The lithiated benzyl carbamates exhibit configurational lability, which is crucial for achieving high enantioselectivity in synthesis. The oxidative alkylation/cyclization reactions indicate that benzyl carbamates can be transformed into heterocyclic compounds under mild conditions .
Scientific Research Applications
Stereospecific Nickel-Catalyzed Cross-Coupling
Benzyl carbamates have been utilized in stereospecific nickel-catalyzed cross-coupling reactions with arylboronic esters. This process is noted for its ability to selectively control the stereochemistry of the product. Depending on the ligand used, the reaction can proceed with selective inversion or retention at the electrophilic carbon. For instance, a tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to product inversion (Harris et al., 2013).
Gold(I)-Catalyzed Intramolecular Hydroamination of Allenes
Benzyl (4-oxocyclohexyl)carbamate plays a crucial role in the Gold(I)-catalyzed intramolecular hydroamination of allenes. This method is effective for the formation of various nitrogen and oxygen heterocycles, including piperidine derivatives, and allows for high exo-selectivity. The process has been shown to tolerate substitution at the alkyl and allenyl carbon atoms and can proceed with transfer of chirality from the allenyl moiety to the newly formed stereogenic tetrahedral carbon atom, showcasing its versatility and efficiency in synthesizing complex organic molecules (Zhang et al., 2006).
Exploration as Antibacterial Agents
Some derivatives of benzyl carbamates, specifically (3‐benzyl‐5‐hydroxyphenyl)carbamates, have been evaluated as new antibacterial agents, particularly against Gram-positive bacteria. These compounds displayed potent inhibitory activity against sensitive and drug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. Notably, the structure of the ester group in these compounds profoundly affects their antibacterial activity (Liang et al., 2020).
Gold(I)-Catalyzed Hydroamination of Allenes with N-unsubstituted Carbamates
In another application, benzyl carbamates are instrumental in the Gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates. This method efficiently yields various benzyloxycarbonylamino derivatives, showcasing the wide applicability and effectiveness of benzyl carbamates in synthesizing complex organic compounds (Kinder et al., 2008).
Safety And Hazards
Benzyl (4-oxocyclohexyl)carbamate may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
benzyl N-(4-oxocyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXBIBFCJISKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562205 | |
Record name | Benzyl (4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-oxocyclohexyl)carbamate | |
CAS RN |
16801-63-1 | |
Record name | Benzyl (4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-4-aminocyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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